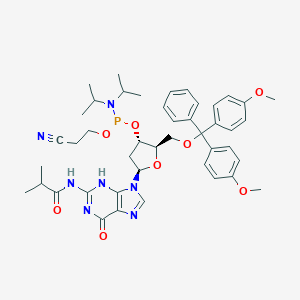
DMT-dG(ib) Fosforamidita
Descripción general
Descripción
DMT-dG(ib) Phosphoramidite is a type of nucleoside analog used in the synthesis of DNA and RNA molecules. It is a modified nucleoside that consists of a deoxyribose sugar, a nitrogenous base (guanine) and a phosphoramidite linker group. The phosphoramidite linker group gives DMT-dG(ib) Phosphoramidite its unique properties, allowing it to be used in a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Síntesis de ADN
DMT-dG(ib) Fosforamidita: se utiliza principalmente en la síntesis de secuencias de ADN. Es un bloque de construcción para oligonucleótidos, que son fragmentos cortos de ADN utilizados en investigación genética y diagnóstica . La estructura del compuesto permite un acoplamiento eficiente durante la síntesis automatizada de ADN, lo que lo convierte en un elemento básico en laboratorios especializados en ingeniería genética y biología molecular.
Oligonucleótidos Terapéuticos
El desarrollo de oligonucleótidos terapéuticos, que pueden utilizarse para tratar trastornos genéticos, se basa en compuestos como This compound. Estos oligonucleótidos requieren una alta fidelidad en su síntesis para garantizar que interactúen correctamente con el ARN o ADN diana dentro del cuerpo .
Edición Genética
En tecnologías de edición genética como CRISPR, los oligonucleótidos sintéticos creados utilizando This compound son esenciales. Sirven como secuencias de ARN guía que dirigen la enzima Cas9 a la ubicación correcta en la cadena de ADN para una edición precisa .
Ensayos de Diagnóstico
This compound: se utiliza para crear sondas e iniciadores para ensayos de diagnóstico, incluidas las pruebas de PCR. Estos ensayos son cruciales para detectar enfermedades mediante la amplificación y el análisis de marcadores genéticos específicos .
Investigación sobre las Estructuras de Ácidos Nucleicos
Los investigadores utilizan This compound para sintetizar oligonucleótidos con secuencias específicas para estudiar la estructura y función de los ácidos nucleicos. Esta investigación puede proporcionar información sobre los procesos de replicación, reparación y transcripción del ADN .
Nanotecnología
En el campo de la nanotecnología, This compound se utiliza para construir nanoestructuras basadas en ADN. Estas estructuras tienen aplicaciones potenciales en sistemas de administración de fármacos, biosensores y el desarrollo de nanomáquinas .
Tecnología Antisentido
Los oligonucleótidos antisentido, sintetizados utilizando This compound, se unen a secuencias de ARN complementarias para inhibir la expresión genética. Esta tecnología se está explorando por su potencial para tratar una variedad de enfermedades, incluido el cáncer y las infecciones virales .
Mecanismo De Acción
Target of Action
DMT-dG(ib) Phosphoramidite is a chemical compound that belongs to the group of DNA Phosphoramidites . Its primary target is DNA, where it is used in the synthesis of oligonucleotides .
Mode of Action
DMT-dG(ib) Phosphoramidite interacts with its target, DNA, through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form a DNA molecule. The compound’s exocyclic amine functions are protected by an isobutyryl group , which plays a crucial role in the synthesis process.
Biochemical Pathways
The biochemical pathway primarily affected by DMT-dG(ib) Phosphoramidite is the synthesis of DNA oligonucleotides . The compound contributes to the formation of phosphodiester bonds, which are essential for linking nucleotides together in the DNA strand. The resulting DNA oligonucleotides can then participate in various biological processes, including gene expression and regulation.
Result of Action
The result of DMT-dG(ib) Phosphoramidite’s action is the successful synthesis of DNA oligonucleotides . These oligonucleotides can then be used in various downstream applications, such as in the study of gene function, the development of gene therapies, and other areas of genetic research.
Action Environment
The action of DMT-dG(ib) Phosphoramidite is influenced by various environmental factors. For instance, the compound’s deprotection step, which is integral to the synthesis process, is recommended to be carried out at 55°C for 8 hours or at room temperature for 24 hours using a concentrated ammonia solution . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability and efficacy.
Safety and Hazards
Direcciones Futuras
Nucleic acid therapeutics continue to garner interest across a global landscape as an increasing number of products have received approval in US and EU markets . The chemical synthesis of oligonucleotides has evolved to become fairly routine and can be carried out quickly and efficiently using automated synthesizers . Quality control of these materials is of critical importance .
Análisis Bioquímico
Biochemical Properties
DMT-dG(ib) Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of DNA . It interacts with various enzymes, proteins, and other biomolecules during the DNA synthesis process . The nature of these interactions is complex and involves a series of biochemical reactions that facilitate the formation of DNA sequences.
Cellular Effects
The effects of DMT-dG(ib) Phosphoramidite on cells are primarily related to its role in DNA synthesis . By contributing to the formation of DNA, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
DMT-dG(ib) Phosphoramidite exerts its effects at the molecular level through its involvement in the synthesis of DNA . It participates in binding interactions with biomolecules, contributes to enzyme activation during DNA synthesis, and influences changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of DMT-dG(ib) Phosphoramidite may change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and the nature of the DNA sequences being synthesized .
Dosage Effects in Animal Models
The effects of DMT-dG(ib) Phosphoramidite can vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, would be dependent on the specific animal model and experimental conditions .
Metabolic Pathways
DMT-dG(ib) Phosphoramidite is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes and cofactors during this process, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, DMT-dG(ib) Phosphoramidite is transported and distributed as part of the DNA synthesis process . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of DMT-dG(ib) Phosphoramidite is associated with the sites of DNA synthesis within the cell . Any effects on its activity or function, including any targeting signals or post-translational modifications, would be related to its role in the synthesis of DNA .
Propiedades
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMKYVTIFSDPR-MMROLVBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100888 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93183-15-4 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93183-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



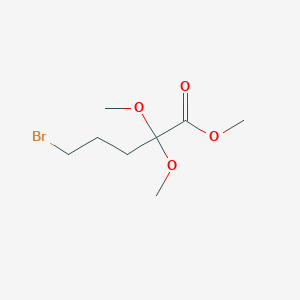
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)

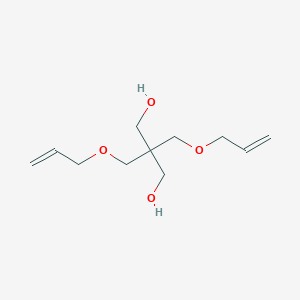
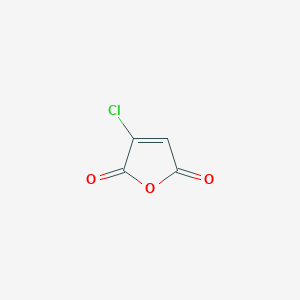
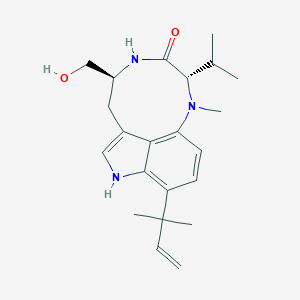
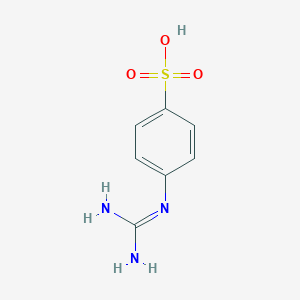
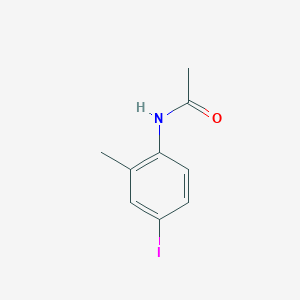

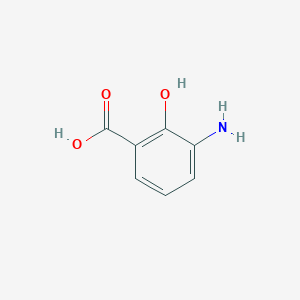
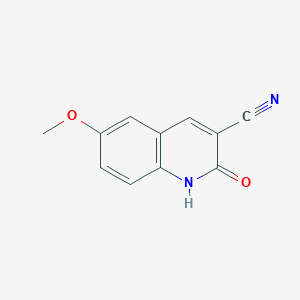
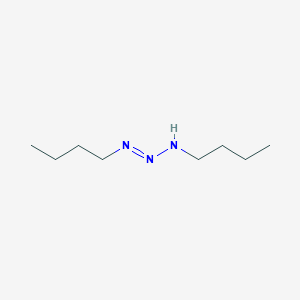
![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)
